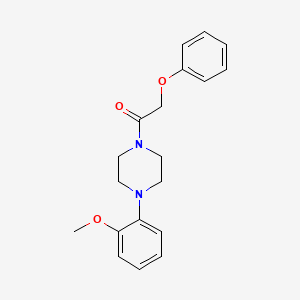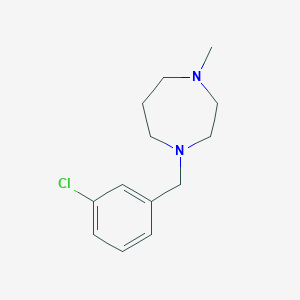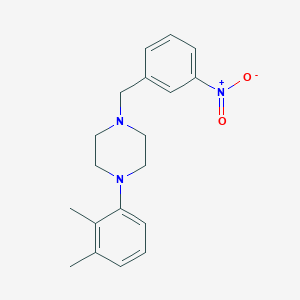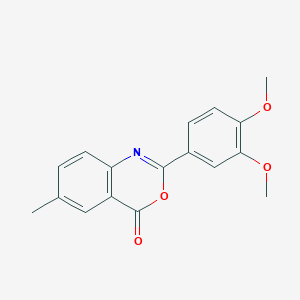![molecular formula C13H17NO3 B5679710 4-[(2-methylphenoxy)acetyl]morpholine](/img/structure/B5679710.png)
4-[(2-methylphenoxy)acetyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-methylphenoxy)acetyl]morpholine is a compound of interest in various chemical and pharmaceutical applications. Its structure involves a morpholine ring, which is a common motif in medicinal chemistry due to its versatility and biological relevance.
Synthesis Analysis
- The synthesis of related morpholine derivatives involves key reactions like condensation, cyclization, and bromination. For instance, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound with antimicrobial properties, was achieved through a nine-step process involving bromination of 3-acetylpyridine and dehydration of a diol with cyclization (Kumar, Sadashiva, & Rangappa, 2007).
Molecular Structure Analysis
- X-ray structural analysis of morpholine derivatives can reveal important insights into their molecular geometry. For example, the study of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provided valuable information on the geometry of the N―N double bond and the partial delocalization across the linear triazene moiety (Chin, Phipps, Fronczek, & Isovitsch, 2010).
Chemical Reactions and Properties
- Morpholine derivatives participate in various chemical reactions such as condensation, chlorination, and nucleophilic substitution. For instance, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives have been synthesized through steps including condensation reaction, chlorination, and nucleophilic substitution (Lei, Wang, Xiong, & Lan, 2017).
Physical Properties Analysis
- Morpholine derivatives exhibit specific physical properties based on their structure. For instance, the morpholinium salts of phenoxyacetic acid analogues demonstrated one-dimensional hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramers (Smith & Lynch, 2015).
Chemical Properties Analysis
- The chemical properties of morpholine derivatives are influenced by their structural components. For example, Schiff base oligomer of 2-[(4-morpholin-4-yl-phenyl)imino]methylphenol and its oligomer–metal complex compounds exhibited specific conductivity and thermal degradation properties, indicative of their potential use in materials science (Kaya, Çulhaoğlu, & Gül, 2006).
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-11-4-2-3-5-12(11)17-10-13(15)14-6-8-16-9-7-14/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTWSVMXBUMEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5679652.png)
![2-(4-chlorophenyl)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5679655.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B5679659.png)
![2-(dimethylamino)-4-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}-5-pyrimidinecarboxamide](/img/structure/B5679662.png)
![N-(4-acetylphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5679675.png)
![{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B5679685.png)



![ethyl 5-ethyl-2-[(3-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5679721.png)

![1-{2-[(4-chlorophenyl)thio]ethyl}-1H-imidazole](/img/structure/B5679735.png)
![1-{3-[3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5679743.png)